Annonidine F
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Overview
Description
Annonidine F is a prenylated indole alkaloid with the molecular formula C26H28N2 and a molecular weight of 368.524 g/mol . It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of Annonidine F involves the prenylation of indole alkaloids. Key strategies include electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . The specific reaction conditions and reagents used can vary, but common methods involve the use of prenyl bromide or prenyl chloride as the prenylating agents in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
Annonidine F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Annonidine F has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole alkaloids and other organic compounds.
Biology: this compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Annonidine F involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways and the inhibition of key enzymes involved in microbial and cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Annonidine F can be compared with other prenylated indole alkaloids such as Annonidine A and other indole derivatives. While these compounds share a similar core structure, this compound is unique due to its specific prenylation pattern and the resulting biological activities . Similar compounds include:
Annonidine A: Another prenylated indole alkaloid with a different prenylation pattern.
Indole-3-carbinol: A compound with anticancer properties but lacking the prenyl group.
Tryptophan: An essential amino acid and precursor to many indole alkaloids.
This compound stands out due to its unique chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELRTTWUIVSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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